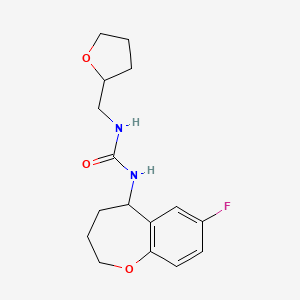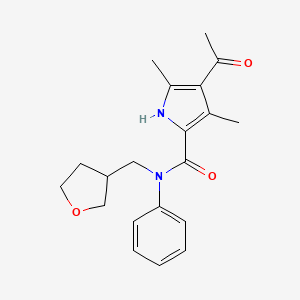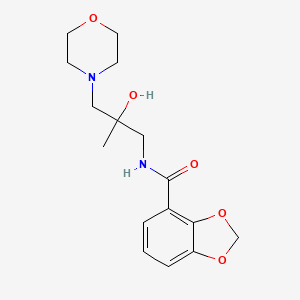
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the triazole family and is known for its unique chemical properties that make it an attractive candidate for various scientific applications. In
Wissenschaftliche Forschungsanwendungen
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Additionally, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, it has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is its potent antifungal, antibacterial, and antitumor activities. This makes it an attractive candidate for various scientific applications, including drug discovery and development. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate. One direction is to further investigate its potential applications in drug discovery and development. Specifically, more research is needed to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another direction is to explore its potential applications in the treatment of neurological disorders. This may involve further investigation into its neuroprotective effects and its ability to modulate certain signaling pathways in the brain. Overall, the study of this compound is an exciting area of research that has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Synthesemethoden
The synthesis of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate involves the reaction of 3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid with cyclobutanecarboxylic acid chloride. This reaction produces the desired compound in good yields and with high purity. The synthesis method has been optimized to produce large quantities of this compound, making it readily available for scientific research.
Eigenschaften
IUPAC Name |
cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-7-11(14(18)19-12-3-2-4-12)5-6-13(10)17-9-15-8-16-17/h5-9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQKRXSUWMREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2CCC2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)


![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)
![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)